1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid
Description
Chemical Identity and Structural Characteristics
This compound possesses the molecular formula C₁₂H₁₄FNO₂ and exhibits a molecular weight of 223.24 grams per mole. The compound is characterized by the Chemical Abstracts Service registration number 1086375-30-5, which provides a unique identifier for this specific chemical entity. The structural architecture of this compound incorporates a pyrrolidine ring system that bears a carboxylic acid functional group at the 3-position and a 2-fluorobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring.
The three-dimensional molecular structure can be described through its Simplified Molecular Input Line Entry System representation: O=C(C1CN(CC2=CC=CC=C2F)CC1)O, which provides a systematic description of the atomic connectivity within the molecule. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid, which precisely describes the structural features and substitution pattern. The compound has been assigned the Molecular Design Limited number MFCD09864935, which serves as an additional database identifier.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄FNO₂ | |
| Molecular Weight | 223.24 g/mol | |
| Chemical Abstracts Service Number | 1086375-30-5 | |
| Molecular Design Limited Number | MFCD09864935 | |
| Purity (Commercial) | 97% |
The pyrrolidine ring system in this compound represents a saturated five-membered heterocycle containing one nitrogen atom, which classifies it within the broader category of azacycloalkanes. The carboxylic acid functionality at the 3-position of the pyrrolidine ring introduces significant polarity to the molecule and provides a site for potential chemical modifications, including esterification, amidation, and salt formation. The 2-fluorobenzyl substituent attached to the nitrogen atom consists of a benzyl group where the benzene ring bears a fluorine substituent at the ortho position relative to the methylene linkage.
The presence of the fluorine atom in the benzyl substituent introduces several important chemical characteristics to the molecule. Fluorine substitution typically results in increased metabolic stability due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. Additionally, the electronegativity of fluorine can significantly influence the electronic properties of the aromatic ring system, potentially affecting the compound's reactivity and biological activity. The ortho position of the fluorine substituent may also introduce steric considerations that could influence the compound's conformational preferences and binding interactions.
Historical Context in Heterocyclic Chemistry
The development of this compound and related compounds must be understood within the broader historical context of heterocyclic chemistry development, which has evolved significantly since its origins in the early 19th century. Heterocyclic chemistry began its formal development in the 1800s, concurrent with the advancement of organic chemistry as a distinct scientific discipline. The field has grown to encompass an enormous variety of cyclic compounds containing heteroatoms, with nitrogen-containing heterocycles representing one of the most extensively studied and practically important categories.
The historical significance of heterocyclic compounds becomes apparent when considering their ubiquitous presence in biological systems and pharmaceutical applications. More than half of all known chemical compounds are heterocycles, and an remarkable 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This prevalence underscores the fundamental importance of heterocyclic chemistry in both natural product chemistry and synthetic pharmaceutical development. The pyrrolidine ring system, specifically, traces its chemical lineage to the discovery and characterization of proline, one of the twenty standard proteinogenic amino acids.
Proline, which contains the pyrrolidine ring system as its core structural feature, was first isolated in 1900 by Richard Willstätter during his studies of N-methylproline. The following year, Emil Fischer successfully isolated proline from casein and developed synthetic routes to this important amino acid. The name "proline" derives from "pyrrolidine," reflecting the fundamental structural relationship between these compounds. This early work established the pyrrolidine ring system as a subject of significant chemical interest and laid the groundwork for subsequent development of synthetic pyrrolidine derivatives.
The evolution of pyrrolidine chemistry has been marked by continuous advancement in synthetic methodologies and applications. Recent developments in asymmetric synthesis have enabled the preparation of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives through organocatalytic approaches. These modern synthetic strategies represent significant advances over earlier methods, allowing for the precise control of stereochemistry that is essential for pharmaceutical applications. The development of enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes has demonstrated the ability to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with exceptional enantiomeric excess values, such as 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess obtained in just two synthetic steps.
The pharmaceutical importance of pyrrolidine-3-carboxylic acid derivatives has been further emphasized through patent literature describing synthetic processes for stereoselective preparation of these compounds. Industrial processes have been developed for the preparation of enantiomerically pure 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which serve as crucial starting materials or intermediates for pharmaceutically active compounds, particularly those designed for treating central nervous system disorders. These synthetic advances have achieved remarkable levels of both yield and stereochemical purity, with some processes yielding products with greater than 99% enantiomeric excess.
The incorporation of fluorine substitution into pyrrolidine derivatives represents a more recent development in heterocyclic chemistry, reflecting the growing recognition of fluorine's unique properties in medicinal chemistry. Fluorinated organic compounds have gained prominence due to their enhanced metabolic stability, altered physicochemical properties, and potential for improved pharmaceutical profiles. The specific case of this compound exemplifies this trend toward fluorine incorporation in heterocyclic compound design, combining the established biological relevance of the pyrrolidine carboxylic acid scaffold with the advantageous properties associated with fluorine substitution.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKRUBVWRZCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation of Pyrrolidine Precursors
One of the most effective methods reported involves enantioselective hydrogenation of pyrrolidine intermediates bearing halogenated aryl groups, including 2-fluorobenzyl substituents. According to a detailed patent (US8344161B2), the process includes:
- Starting from a suitable pyrrolidine precursor with a halogenated aryl substituent at the nitrogen.
- Performing an enantioselective hydrogenation under moderate conditions using chiral catalysts.
- Achieving high yields and enantiomeric purity of the target this compound.
This method is advantageous due to its economical nature, mild reaction conditions, and scalability for pharmaceutical applications.
Catalytic Hydrogenation with Chiral Catalysts
Another approach involves catalytic hydrogenation in the presence of chiral ligands and bases, as detailed in patent WO2014206257A1. The procedure includes:
- Using chiral catalysts such as metal complexes combined with bases like sodium ethoxide.
- Conducting the reaction in mixed solvents (ethanol and dimethylformamide) under hydrogen pressure (1.4 to 1.5 MPa) at controlled temperatures (~50 °C).
- The reaction is performed in an autoclave, ensuring controlled hydrogenation and stereoselectivity.
- Subsequent steps involve low-temperature reactions with protecting groups (e.g., tert-butoxycarbonyl) and acid quenching to isolate the carboxylic acid derivative with high purity and yield (up to ~83%).
This method is noted for its precise control over stereochemistry and the ability to produce enantiomerically enriched products suitable for pharmaceutical use.
Nucleophilic Substitution and Oxidation Routes
A related synthetic route, although more common for the related alcohol derivative 1-(2-Fluorobenzyl)pyrrolidin-3-ol, provides insight into precursor preparation:
- Nucleophilic substitution of 2-fluorobenzyl chloride or bromide with pyrrolidine derivatives.
- Followed by selective oxidation at the 3-position to convert the hydroxyl group into a carboxylic acid.
- Oxidizing agents such as potassium permanganate or other mild oxidants can be employed to achieve this transformation.
While this method is less direct for the carboxylic acid, it serves as a useful preparative step or alternative route depending on available starting materials.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The enantioselective hydrogenation methods provide the most reliable access to optically pure this compound, which is crucial for pharmaceutical applications where stereochemistry impacts biological activity.
The use of chiral catalysts and controlled hydrogen pressure enables the selective reduction of unsaturated precursors to the desired stereoisomer.
Protecting group strategies (e.g., tert-butoxycarbonyl) are employed to facilitate purification and improve yields during multi-step synthesis.
Oxidation routes starting from the corresponding alcohol derivatives are less commonly used for direct synthesis but remain important for functional group interconversions.
The fluorine atom on the benzyl group influences both the chemical reactivity during synthesis and the biological properties of the final compound, necessitating careful handling during preparation.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
- Cell Lines Tested : MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer).
- Findings : Among the synthesized compounds, specific derivatives showed IC50 values indicating potent activity against these cell lines. For instance, one derivative demonstrated an IC50 of 42.5 µg/mL against MDA-MB231 cells, while others showed moderate efficacy with IC50 values ranging from 64.3 µg/mL to 68.4 µg/mL against HCT116 and Mia-PaCa2 cells respectively .
Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial properties, particularly against multidrug-resistant bacterial strains and fungi.
Case Study: Antimicrobial Screening
- Pathogens Tested : A range of WHO-priority bacterial and fungal pathogens.
- Methodology : Compounds were screened using broth microdilution techniques according to Clinical Laboratory Standards Institute recommendations.
- Results : Some derivatives showed promising activity against Gram-positive bacteria, indicating their potential as new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that pyrrolidine derivatives may offer neuroprotective benefits, particularly in conditions involving hypoxic and ischemic stress.
Case Study: Neuroprotection
- Mechanism : These compounds may act by modulating pathways involved in oxidative stress and inflammation.
- Potential Applications : They are being investigated for their efficacy in treating conditions such as epilepsy and other neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
Synthesis Techniques
- Various synthetic routes have been developed to create derivatives with enhanced biological activity. Techniques include asymmetric Michael addition reactions and click chemistry approaches that facilitate the introduction of functional groups conducive to bioactivity .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Fluorine Substituents: The 2-fluorobenzyl group in the target compound contributes to moderate molecular weight (237.23 g/mol) compared to analogs like the 2-ethylhexanoyl derivative (241.33 g/mol). Fluorine’s electronegativity may enhance metabolic stability and binding interactions in biological systems .
- Bulkier Substituents : Compounds like 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (MW 311.35) exhibit higher steric hindrance, which could reduce membrane permeability but enhance receptor specificity .
Biological Activity
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure includes a pyrrolidine ring, a carboxylic acid group, and a fluorobenzyl substituent, which are critical for its biological activity. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been noted, though detailed mechanisms remain to be elucidated.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency in anticancer assays |
| Alteration of the carboxylic acid group | Variability in solubility and bioavailability |
| Variation in fluorobenzyl substituents | Changes in binding affinity to target proteins |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrrolidine derivatives, including this compound. The results showed that this compound inhibited the growth of various cancer cell lines, with IC50 values indicating significant potency compared to controls .
Case Study 2: Neuroprotective Effects
Research highlighted in Neuroscience Letters demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. In vitro assays indicated that it significantly reduced cell death in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Study 3: Antimicrobial Activity
A recent investigation into antimicrobial properties revealed that derivatives of this compound exhibited promising activity against Gram-positive bacteria. The study emphasized the importance of the fluorobenzyl group in enhancing antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial hypotheses suggest:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Modulation of Neurotransmitter Release : Its neuroprotective effects could be linked to modulation in neurotransmitter levels or receptor activity.
Q & A
Q. How can researchers optimize multi-step synthesis conditions for 1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid to achieve high yield?
Methodological Answer: The synthesis involves hydrolysis of ester precursors under acidic conditions, followed by purification via pH adjustment and solvent extraction. Key steps include:
- Hydrolysis : Use concentrated HCl (36.5%) in water at 93–96°C for 17 hours to cleave the methyl ester group .
- Purification : Adjust the pH to 6.5 with NaOH to precipitate the product, followed by sequential extraction with 10% isopropanol/dichloromethane and recrystallization in ethanol/ethyl acetate .
- Catalysis : For coupling reactions, employ palladium diacetate and tert-butyl XPhos in tert-butanol under inert atmospheres (40–100°C, 5.5 hours) to minimize side reactions .
Q. Critical Parameters :
| Step | Conditions | Yield Impact |
|---|---|---|
| Ester Hydrolysis | HCl concentration, temperature, duration | Directly affects conversion efficiency |
| Purification | Solvent polarity, pH adjustment | Determines product purity and recovery |
| Catalytic Coupling | Catalyst loading, inert atmosphere | Influences reaction selectivity |
Q. What analytical methods are recommended to confirm the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Analyze chemical shifts for the fluorobenzyl group (δ ~7.3–7.6 ppm for aromatic protons) and pyrrolidine backbone (δ ~3.3 ppm for methylene protons) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~264) and isotopic patterns for fluorine .
Q. Validation Tips :
- Compare NMR data with structurally related compounds (e.g., 1-benzyl-pyrrolidine derivatives) to resolve overlapping signals .
- Use LCMS to track impurities from incomplete hydrolysis or residual solvents .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?
Methodological Answer:
- Chiral Resolutions : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Use (R)- or (S)-BINOL-derived catalysts during key steps (e.g., alkylation or cyclization) to induce stereoselectivity .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine-substituted analogs) .
Q. Case Study :
- highlights the use of PubChem-derived stereochemical descriptors (InChI keys) to validate configurations computationally before synthesis .
Q. What strategies mitigate side reactions during fluorobenzyl group introduction in pyrrolidine derivatives?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent unwanted alkylation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the pyrrolidine nitrogen .
- Temperature Control : Maintain reactions below 100°C to avoid decomposition of the fluorobenzyl bromide precursor .
Q. Mechanistic Insight :
- Fluorine’s electron-withdrawing effect increases the electrophilicity of the benzyl carbon, accelerating SN2 displacement but risking over-alkylation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How do substituent modifications on the pyrrolidine ring affect the compound’s physicochemical and biological properties?
Methodological Answer:
Q. Data-Driven Design :
| Substituent | Property Impact | Biological Relevance |
|---|---|---|
| 2-Methyl | ↑ LogP (improved membrane permeability) | Potential CNS activity |
| 4-Trifluoromethyl | ↑ Metabolic stability | Prolonged half-life in vivo |
| 3-Carboxylic Acid | ↑ Water solubility | Suitable for intravenous formulations |
Q. What computational tools aid in predicting the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT Calculations : Model transition states for hydrolysis or cyclization steps using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF) to optimize conditions .
- Retrosynthetic AI : Leverage platforms like Synthia or Reaxys to propose alternative routes avoiding hazardous reagents .
Q. Validation :
- Compare computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to refine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
